molecular formula C12H20N2O2 B13871007 N-cyclohexyl-4-oxopiperidine-1-carboxamide

N-cyclohexyl-4-oxopiperidine-1-carboxamide

Cat. No.: B13871007
M. Wt: 224.30 g/mol
InChI Key: VMWDDWSZJUGHLG-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-oxopiperidine-1-carboxamide is a chemical compound with the molecular formula C12H20N2O2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a cyclohexyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-oxopiperidine-1-carboxamide typically involves the reaction of piperidine derivatives with cyclohexyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-oxopiperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclohexyl-4-oxopiperidine-1-carboxylic acid, while reduction could produce N-cyclohexyl-4-hydroxypiperidine-1-carboxamide.

Scientific Research Applications

N-cyclohexyl-4-oxopiperidine-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-oxopiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, and further studies are needed to elucidate the detailed mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexylpiperidine-1-carboxamide
  • 4-oxopiperidine-1-carboxamide
  • N-cyclohexyl-4-hydroxypiperidine-1-carboxamide

Uniqueness

N-cyclohexyl-4-oxopiperidine-1-carboxamide is unique due to its specific structural features, such as the presence of both a cyclohexyl group and a piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

N-cyclohexyl-4-oxopiperidine-1-carboxamide

InChI

InChI=1S/C12H20N2O2/c15-11-6-8-14(9-7-11)12(16)13-10-4-2-1-3-5-10/h10H,1-9H2,(H,13,16)

InChI Key

VMWDDWSZJUGHLG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCC(=O)CC2

Origin of Product

United States

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